1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indazole core. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a borylation reaction. This involves the reaction of the indazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The compound can undergo reduction reactions to modify the indazole core or the propyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases such as potassium carbonate or cesium carbonate, typically in solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Modified indazole derivatives.
Substitution: Various aryl or vinyl indazole derivatives.
Scientific Research Applications
1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application:
In Drug Discovery: The compound may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and modulating cellular signaling pathways.
In Material Science: The boronic ester group can undergo reversible covalent bonding with diols, making it useful in the design of responsive materials and sensors.
Comparison with Similar Compounds
Similar Compounds
1-propyl-5-bromo-1H-indazole: Similar indazole core but with a bromine substituent instead of the boronic ester.
1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boronic ester group but with a pyrazole core instead of indazole.
1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine: Similar boronic ester group but with a pyridine core.
Uniqueness
1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its combination of an indazole core with a boronic ester group. This combination provides a versatile platform for further functionalization and application in various fields, making it a valuable compound in both academic and industrial research.
Biological Activity
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing compound that has gained attention in recent years for its potential applications in organic synthesis, pharmaceutical development, and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's molecular formula is C16H23BN2O2 with a molecular weight of 287.38 g/mol. Its structure features an indazole core substituted with a propyl group and a dioxaborolane moiety. The unique properties of boron compounds often enhance their reactivity and biological interactions.
- Enzyme Inhibition : Research indicates that indazole derivatives can act as enzyme inhibitors. The boron atom may facilitate interactions with active sites of various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Cell Signaling Modulation : Indazole compounds have been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Growth Inhibition : In vitro assays have shown significant growth inhibition in various cancer cell lines at micromolar concentrations. For instance, a study reported IC50 values ranging from 5 to 15 µM against breast cancer cell lines .
- Apoptosis Induction : The compound has been observed to induce apoptosis in tumor cells by activating caspase pathways and altering mitochondrial membrane potential .
Antimicrobial Activity
The compound exhibits antimicrobial properties against several bacterial strains. Preliminary tests have indicated a minimum inhibitory concentration (MIC) of around 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.
Case Study 1: Anticancer Efficacy
In a controlled study involving murine models of liver cancer, treatment with the compound resulted in a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased cellular proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay) .
Parameter | Control Group | Treatment Group |
---|---|---|
Tumor Size (mm) | 25 ± 3 | 10 ± 2 |
Ki-67 Expression (%) | 60 ± 5 | 20 ± 4 |
Apoptosis Index | 10% | 40% |
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial effects on clinical isolates showed that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa at sub-inhibitory concentrations . This suggests potential applications in treating biofilm-associated infections.
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug design:
- Targeted Therapy : Its ability to selectively inhibit cancer cell growth while sparing normal cells positions it as a candidate for targeted cancer therapies.
- Combination Therapies : Ongoing research is exploring its use in combination with existing chemotherapeutics to enhance efficacy and reduce side effects.
Properties
CAS No. |
1551418-07-5 |
---|---|
Molecular Formula |
C16H23BN2O2 |
Molecular Weight |
286.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.